N2,N2-Dimethyl-N6-palmitoyl-DL-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N2-Dimethyl-N6-palmitoyl-DL-lysine, also known as palmitoyl-lysine, is a synthetic lipidated amino acid that has gained considerable attention in recent years due to its potential applications in various scientific research fields. This compound is a modified form of lysine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic pathways in the human body.
Mecanismo De Acción
Palmitoyl-lysine exerts its effects through various mechanisms, including membrane fusion, receptor-mediated endocytosis, and lipid raft-mediated signaling. Membrane fusion involves the fusion of the N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine molecule with the cell membrane, allowing it to enter the cell and exert its effects. Receptor-mediated endocytosis involves the binding of the N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine molecule to specific receptors on the cell surface, leading to internalization of the molecule into the cell. Lipid raft-mediated signaling involves the binding of the N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine molecule to lipid rafts on the cell surface, leading to the activation of various signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Palmitoyl-lysine has been shown to have various biochemical and physiological effects, including the modulation of cell signaling pathways, the regulation of gene expression, and the enhancement of immune function. Palmitoyl-lysine has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine is its ability to enhance the efficacy of drugs by increasing their bioavailability and reducing their toxicity. However, one of the main limitations of N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research and development of N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine. One of the most promising directions is the development of novel drug delivery systems using N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine as a carrier molecule. Another direction is the investigation of the potential therapeutic applications of N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine in various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. Additionally, further research is needed to elucidate the precise mechanisms of action of N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine and its potential interactions with other molecules in the body.
Métodos De Síntesis
Palmitoyl-lysine can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of palmitic acid with lysine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to form the desired product. Enzymatic synthesis, on the other hand, involves the use of enzymes, such as lipases or transglutaminases, to catalyze the reaction between palmitic acid and lysine.
Aplicaciones Científicas De Investigación
Palmitoyl-lysine has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of drug delivery. Palmitoyl-lysine can be used as a carrier molecule to deliver drugs to specific target cells or tissues, thereby increasing their efficacy and reducing their toxicity.
Propiedades
Número CAS |
17196-50-8 |
---|---|
Nombre del producto |
N2,N2-Dimethyl-N6-palmitoyl-DL-lysine |
Fórmula molecular |
C24H48N2O3 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
(2S)-2-(dimethylamino)-6-(hexadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C24H48N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)25-21-18-17-19-22(24(28)29)26(2)3/h22H,4-21H2,1-3H3,(H,25,27)(H,28,29)/t22-/m0/s1 |
Clave InChI |
CEHMUNRRTVABKG-QFIPXVFZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Otros números CAS |
17196-50-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.